Product packaging for 2-Bromo-5-fluoro-4-iodobenzyl bromide(Cat. No.:)

2-Bromo-5-fluoro-4-iodobenzyl bromide

Cat. No.: B12842694
M. Wt: 393.82 g/mol
InChI Key: IFSRBNNZTMWFIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Bromo-5-fluoro-4-iodobenzyl bromide (CAS 1936631-85-4) is a high-value, multi-halogenated benzyl bromide derivative with a molecular formula of C7H4Br2FI and a molecular weight of 393.82 . This compound serves as a versatile and critical building block in advanced organic synthesis, particularly in the research and development of pharmaceutical agents. Its structure, featuring bromine, fluorine, and iodine substituents, makes it a valuable substrate for metal-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira couplings, allowing researchers to introduce complex aromatic segments into target molecules . The presence of both a benzyl bromide and an aryl iodide group provides orthogonal reactivity, enabling sequential functionalization to build sophisticated molecular architectures. This is especially valuable in creating potential bioactive compounds and materials science applications where specific halogenated intermediates are required . As a key intermediate, it is instrumental in exploratory research for designing new chemical entities. Handling and Usage: This product is strictly for research purposes and is classified as For Research Use Only . It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use. Proper safety protocols must be followed during handling. Storage: For optimal stability, this compound requires cold-chain transportation and storage conditions . Researchers should consult the Safety Data Sheet (SDS) for detailed hazard, handling, and disposal information.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H4Br2FI B12842694 2-Bromo-5-fluoro-4-iodobenzyl bromide

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H4Br2FI

Molecular Weight

393.82 g/mol

IUPAC Name

1-bromo-2-(bromomethyl)-4-fluoro-5-iodobenzene

InChI

InChI=1S/C7H4Br2FI/c8-3-4-1-6(10)7(11)2-5(4)9/h1-2H,3H2

InChI Key

IFSRBNNZTMWFIG-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1F)I)Br)CBr

Origin of Product

United States

Reactivity and Mechanistic Investigations of 2 Bromo 5 Fluoro 4 Iodobenzyl Bromide

Nucleophilic Substitution Reactions at the Benzylic Carbon

The benzylic bromide functionality in 2-Bromo-5-fluoro-4-iodobenzyl bromide is a primary site for nucleophilic substitution reactions. smolecule.com The feasibility and mechanism of these reactions, whether SN1 or SN2, are influenced by the electronic nature of the halogen substituents on the aromatic ring.

The rate of nucleophilic substitution at the benzylic carbon is modulated by the inductive and resonance effects of the fluorine, bromine, and iodine atoms on the benzene (B151609) ring. Halogens are generally electron-withdrawing through the inductive effect, which can influence the stability of charged intermediates or transition states. openstax.orgmsu.edu

In an SN1 reaction , the rate-determining step is the formation of a benzylic carbocation. ncert.nic.inquora.com The electron-withdrawing nature of the halogens would destabilize this carbocation, thereby slowing down the reaction rate compared to an unsubstituted benzyl (B1604629) bromide. However, the stability of the benzylic carbocation is also significantly influenced by resonance with the benzene ring. quora.com

Table 1: General Influence of Halogen Substituents on Benzylic Substitution Reactions

Reaction TypeEffect of Halogen Substituents on RateRationale
SN1 DecreaseInductive electron withdrawal destabilizes the benzylic carbocation intermediate. openstax.orgmsu.edu
SN2 VariableIncreased electrophilicity of the benzylic carbon can increase the rate, but destabilization of the transition state can decrease it.

This table presents generalized trends based on established principles of physical organic chemistry.

The stereochemical outcome of a nucleophilic substitution reaction at a chiral benzylic center is dependent on the reaction mechanism.

If the substitution proceeds via an SN1 mechanism , the reaction involves a planar carbocation intermediate. The incoming nucleophile can attack this intermediate from either face with roughly equal probability, leading to a racemic or nearly racemic mixture of products (retention and inversion of configuration). chemicalnote.comquora.comquora.com

In contrast, an SN2 reaction is stereospecific and proceeds with a backside attack of the nucleophile relative to the leaving group. This results in a complete inversion of the stereochemical configuration at the benzylic carbon, a phenomenon known as Walden inversion. chemicalnote.comquora.comlibretexts.org The choice of solvent and nucleophile can often be used to favor one pathway over the other, thus allowing for a degree of stereochemical control. For instance, polar protic solvents tend to favor SN1 reactions, while polar aprotic solvents with strong nucleophiles favor SN2 reactions. ncert.nic.in

Aromatic Substitution Reactions of the Polyhalogenated Benzene Ring

The benzene ring of this compound, being substituted with multiple halogens, can undergo both electrophilic and nucleophilic aromatic substitution reactions, with the regioselectivity being dictated by the existing substituents.

Halogens are deactivating yet ortho, para-directing substituents in electrophilic aromatic substitution (EAS) reactions. openstax.orglibretexts.org This is due to the interplay of their electron-withdrawing inductive effect, which deactivates the ring towards electrophilic attack, and their electron-donating resonance effect, which directs the incoming electrophile to the ortho and para positions. openstax.orgmsu.edu

Table 2: Directing Effects of Halogens in Electrophilic Aromatic Substitution

HalogenInductive EffectResonance EffectOverall EffectDirecting Preference
Fluorine Strong -IStrong +RDeactivatingortho, para
Bromine Moderate -IWeak +RDeactivatingortho, para
Iodine Weak -IVery Weak +RDeactivatingortho, para

This table summarizes the generally accepted electronic effects of halogen substituents on aromatic rings. openstax.orgmsu.edulibretexts.org

Nucleophilic aromatic substitution (SNAr) is generally facilitated by the presence of strong electron-withdrawing groups ortho or para to a good leaving group. youtube.com While halogens are deactivating in EAS, they can act as leaving groups in SNAr reactions. The presence of multiple halogens enhances the electrophilicity of the aromatic ring, making it more susceptible to attack by strong nucleophiles.

The rate of SNAr reactions often follows the trend of leaving group ability: I > Br > Cl > F, which is opposite to the trend of electronegativity. wikipedia.org In this compound, the iodine atom at the 4-position would be the most likely leaving group in an SNAr reaction, followed by the bromine at the 2-position. The fluorine atom is generally a poor leaving group in SNAr. The reaction proceeds via a Meisenheimer complex, a resonance-stabilized anionic intermediate. youtube.com

Cross-Coupling Reactions Utilizing Aryl Halide Functionalities

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions, are powerful tools for the selective functionalization of aryl halides. researchgate.netorganic-chemistry.orgorganic-chemistry.org The differential reactivity of the carbon-halogen bonds in this compound allows for selective cross-coupling.

The reactivity of aryl halides in these reactions generally follows the order: C-I > C-Br > C-Cl. nih.gov This predictable trend enables the selective reaction at the more reactive C-I bond while leaving the C-Br bond intact, or vice versa under more forcing conditions.

For example, a Suzuki-Miyaura coupling with an arylboronic acid could be performed under mild conditions to selectively replace the iodine atom. researchgate.netnih.gov A subsequent coupling at the C-Br position would require more forcing conditions, such as a different ligand, a higher temperature, or a more active catalyst system. acs.orgnih.gov Similarly, in Sonogashira couplings with terminal alkynes, the greater reactivity of the aryl iodide allows for selective alkynylation at the 4-position. pitt.eduresearchgate.net The Buchwald-Hartwig amination also allows for the selective formation of C-N bonds, with the C-I bond being more reactive than the C-Br bond. wikipedia.orgopenochem.org

Table 3: Relative Reactivity of Aryl Halides in Palladium-Catalyzed Cross-Coupling Reactions

Cross-Coupling ReactionGeneral Reactivity OrderPotential for Selectivity in this compound
Suzuki-Miyaura C-I > C-Br > C-ClHigh: Selective coupling at the C-I bond is feasible.
Sonogashira C-I > C-Br > C-ClHigh: Selective alkynylation at the C-I bond is expected. researchgate.net
Buchwald-Hartwig C-I > C-Br > C-ClHigh: Selective amination at the C-I bond can be achieved. wikipedia.org

This table illustrates the potential for chemoselective functionalization based on the established reactivity patterns of aryl halides.

Palladium-Catalyzed Cross-Couplings (e.g., Suzuki-Miyaura, Negishi, Stille)

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds. In the context of polyhalogenated aromatic compounds, the success and selectivity of these reactions, such as the Suzuki-Miyaura, Negishi, and Stille couplings, are highly dependent on the relative reactivity of the carbon-halogen bonds. nih.gov The general mechanism for these transformations involves a catalytic cycle comprising three main steps: oxidative addition of the aryl halide to a Palladium(0) complex, transmetalation with an organometallic reagent, and reductive elimination to yield the coupled product and regenerate the catalyst. nih.gov

While specific studies detailing Suzuki-Miyaura, Negishi, or Stille reactions on this compound are not extensively documented in the provided results, the behavior of similar polyhalogenated arenes provides a strong predictive framework for its reactivity. polyu.edu.hkresearchgate.net For these reactions, the choice of catalyst, ligands, and reaction conditions is crucial for achieving high yields and controlling which halogen participates in the reaction. researchgate.net

A key feature governing the chemistry of polyhalogenated arenes is the differential reactivity of the various halogens in palladium-catalyzed cross-coupling reactions. The reactivity trend is well-established and follows the order of bond strength: C-I < C-Br < C-Cl. proquest.com The carbon-iodine bond is the weakest and therefore the most susceptible to oxidative addition to the palladium catalyst, followed by the carbon-bromine bond, and finally the carbon-chlorine bond. proquest.comrsc.org

This hierarchy allows for chemoselective functionalization of molecules like this compound. The initial cross-coupling reaction is expected to occur exclusively at the C-I bond, leaving the C-Br bond intact for subsequent transformations. This selective reactivity enables the sequential introduction of different substituents onto the aromatic ring, a highly valuable strategy in the synthesis of complex molecules. For instance, a Suzuki-Miyaura coupling would first replace the iodine atom, and a second, different coupling reaction could then be performed at the bromine position under more forcing conditions. polyu.edu.hk

Table 1: General Reactivity Trend of Aryl Halides in Palladium-Catalyzed Cross-Coupling

HalogenCarbon-Halogen BondRelative Reactivity
Iodine (I)C-IHighest
Bromine (Br)C-BrIntermediate
Chlorine (Cl)C-ClLowest

Other Transition Metal Catalyzed C-C and C-X Bond Formations

Beyond palladium and copper, other transition metals such as nickel, cobalt, and iron have emerged as powerful catalysts for cross-coupling reactions. researchgate.net These metals can offer advantages in terms of cost, reactivity, and functional group tolerance. Nickel catalysts, for example, are known to be particularly effective in coupling reactions involving less reactive aryl chlorides. In the case of this compound, these alternative metal catalysts could potentially be used to modulate the reactivity and achieve selective transformations at either the C-I or C-Br position, depending on the specific catalytic system and reaction conditions employed.

Radical Reactions Involving Bromine Atoms

The benzylic bromide moiety of this compound is particularly susceptible to radical reactions. The stability of the resulting benzyl radical is significantly enhanced by resonance with the adjacent aromatic ring. chemistrysteps.comlibretexts.org This makes the benzylic C-H bonds of the precursor toluene (B28343) derivative exceptionally weak and thus prime targets for radical halogenation. libretexts.orgmasterorganicchemistry.com

The typical mechanism for such reactions, often initiated by light or heat, involves three key stages:

Initiation: Homolytic cleavage of a bromine source, such as Br₂ or N-Bromosuccinimide (NBS), to generate bromine radicals. libretexts.org

Propagation: A bromine radical abstracts a hydrogen atom from the benzylic position to form a resonance-stabilized benzyl radical and HBr. This benzyl radical then reacts with another molecule of the bromine source to form the benzyl bromide product and a new bromine radical, continuing the chain reaction.

Termination: The reaction concludes when radicals combine with each other.

The presence of the benzylic bromide in this compound makes it a versatile precursor for further functionalization via reactions that proceed through radical or carbocationic intermediates, such as Sₙ1 substitutions. chemistrysteps.com

Detailed Mechanistic Studies of Reactions Involving the Compound

Detailed mechanistic studies on this compound itself are not prevalent in the provided search results. However, extensive research on the fundamental reactions it undergoes, such as palladium-catalyzed couplings and radical bromination, allows for a robust understanding of its chemical behavior. nih.govsci-hub.senih.gov

For palladium-catalyzed cross-couplings, the mechanism is generally accepted to involve a Pd(0)/Pd(II) catalytic cycle. nih.gov The rate and selectivity are influenced by factors such as the nature of the ligand on the palladium center, the solvent, and the base used. The oxidative addition step is typically rate-limiting and is significantly faster for aryl iodides than for aryl bromides. nih.govrsc.org

For radical reactions at the benzylic position, the stability of the intermediate benzyl radical is the paramount factor controlling the regioselectivity of the reaction. masterorganicchemistry.com

Specific kinetic studies, rate laws, and reaction orders for reactions involving this compound have not been detailed in the search results. However, general kinetic investigations of related processes provide valuable insights. For example, kinetic studies of the oxidative addition of aryl iodides to palladium(0) complexes have been performed, confirming the high reactivity of these substrates. nih.gov Similarly, kinetic experiments on Suzuki-Miyaura reactions have helped to elucidate the roles of different components in the catalytic cycle, with the transmetalation step sometimes being identified as rate-limiting under certain conditions. nih.gov Further kinetic studies would be necessary to establish the specific rate laws and reaction orders for transformations of this compound.

Elucidation of Transient Reaction Intermediates

There is no specific information available in the published scientific literature regarding the experimental or computational elucidation of transient reaction intermediates for this compound.

In general, reactions involving benzyl bromides can proceed through several potential intermediates depending on the reaction conditions and the nature of the substituents on the aromatic ring. researchgate.netquora.com For nucleophilic substitution reactions, the mechanism can range from a concerted SN2 pathway, involving a five-coordinate transition state, to a stepwise SN1 pathway, which proceeds through a benzyl carbocation intermediate. quora.compearson.com The formation of a benzylic carbocation from this compound would be influenced by the electronic effects of the three different halogen atoms. While benzyl carbocations are generally stabilized by resonance with the benzene ring, the strong electron-withdrawing effects of the halogens, particularly fluorine, would likely destabilize such an intermediate. pearson.comncert.nic.in Reactions involving single-electron transfer could also generate transient benzyl radical and radical anion species. libretexts.org Without specific studies, the exact nature of any transient intermediates for this particular compound remains speculative.

Role of Electronic and Steric Effects of Halogens on Reactivity

While no dedicated studies on the electronic and steric effects for this compound exist, the influence of the halogen substituents can be predicted based on fundamental principles and studies of other halogenated aromatic compounds. nsf.govresearchgate.net

Electronic Effects: The reactivity of the benzylic bromide is modulated by a combination of inductive and resonance effects from the halogens on the aromatic ring.

Inductive Effect (-I): All halogens are more electronegative than carbon and thus exert an electron-withdrawing inductive effect. This effect decreases with decreasing electronegativity (F > Cl > Br > I). The fluorine atom at the 5-position will therefore have the strongest -I effect, significantly decreasing the electron density of the ring and destabilizing any positive charge that might develop at the benzylic position during a reaction.

Resonance Effect (+R): Halogens possess lone pairs of electrons that can be delocalized into the aromatic ring through resonance. This electron-donating effect opposes the inductive effect and follows the order I > Br > Cl > F. The iodine and bromine atoms will therefore contribute more significantly to resonance stabilization compared to fluorine.

Steric Effects: The size of the halogen atoms (I > Br > Cl > F) plays a crucial role in the steric environment around the molecule.

The bromine atom at the 2-position (ortho to the bromomethyl group) provides significant steric hindrance. This can impede the approach of a nucleophile to the benzylic carbon in an SN2 reaction, potentially slowing the reaction rate compared to a less substituted benzyl bromide.

The interplay of these effects is complex. For instance, in some substituted benzene systems, unfavorable steric effects have been shown to weaken favorable electronic effects. nsf.gov

Illustrative Data Table of Halogen Properties

HalogenPositionvan der Waals Radius (Å)Electronegativity (Pauling Scale)Primary Electronic Effect
Bromine21.852.96-I, +R, Steric Hindrance
Iodine41.982.66-I, +R (strongest), Steric Hindrance
Fluorine51.473.98-I (strongest)

Investigation of Template Effects in Directed Halogen Replacement Reactions

There are no research findings available in the scientific literature concerning the use of template effects to direct halogen replacement reactions specifically for this compound. This highly specialized area of synthesis would require the design of a template molecule capable of selectively interacting with one of the three different halogen atoms on the benzene ring to facilitate its substitution over the others.

Analysis of Single Electron Transfer (SET) Mechanisms

No specific studies analyzing single electron transfer (SET) mechanisms in reactions involving this compound have been published.

In general, a SET mechanism involves the transfer of a single electron from a nucleophile (acting as a donor) to the substrate to form a transient radical anion. youtube.comdiva-portal.org For this compound, this would be the initial formation of the [this compound]•− radical anion. This unstable intermediate could then fragment, for example, by losing a bromide ion from the benzylic position to form a 2-bromo-5-fluoro-4-iodobenzyl radical. This radical could then continue along the reaction pathway.

The viability of a SET pathway depends on the reduction potential of the substrate and the oxidation potential of the nucleophile. Organohalides can be substrates in SET reactions, and the presence of multiple electron-withdrawing halogens on the aromatic ring could potentially make the molecule more susceptible to reduction. However, without experimental evidence, such as the use of radical traps or spectroscopic observation of radical intermediates, any discussion of a SET mechanism for this compound remains purely theoretical. libretexts.org

Synthetic Utility and Advanced Applications in Organic and Medicinal Chemistry

A Keystone Building Block for Complex Organic Molecules

The inherent reactivity of the carbon-bromine bond in the benzyl (B1604629) position, coupled with the distinct electronic properties conferred by the ring's halogen substituents, establishes 2-Bromo-5-fluoro-4-iodobenzyl bromide as a crucial starting material. It is particularly valued in syntheses that require the introduction of a substituted benzyl group through nucleophilic substitution reactions.

Crafting Key Pharmaceutical Intermediates

This compound is recognized for its utility in the synthesis of key pharmaceutical intermediates, particularly for creating novel therapeutic agents. The structure of this compound makes it an ideal precursor for compounds designed to interact with biological targets. For instance, related structures are instrumental in the development of voltage-gated sodium (NaV) channel inhibitors, which are significant targets for treating conditions such as epilepsy, cardiac arrhythmias, and neuropathic pain.

The benzyl bromide group allows for the attachment of the substituted aromatic ring to a nucleophilic core structure, a common strategy in drug discovery. The presence and positioning of the fluorine, bromine, and iodine atoms on the aromatic ring are critical for modulating the pharmacological properties of the final molecule, including its potency, selectivity, and metabolic stability. The fluorine atom, for example, is a well-known bioisostere for a hydrogen atom and can enhance binding affinity and improve metabolic resistance by blocking sites of oxidation.

Precursor Compound Application Area Target Class Potential Therapeutic Use
This compoundMedicinal ChemistryIon Channel ModulatorsEpilepsy, Neuropathic Pain, Arrhythmia

Potential in Agrochemical Component Synthesis

While specific examples in commercial agrochemicals are not widely documented, the structural motifs present in this compound are highly relevant to the agrochemical industry. Polyhalogenated benzene (B151609) derivatives are a cornerstone of many modern herbicides, fungicides, and insecticides. The introduction of a fluorinated benzyl group can enhance the biological activity and environmental persistence of a pesticide. The differential reactivity of the halogens allows this building block to be a potential starting point for creating new active ingredients with tailored properties.

A Foundation for Specialized Organic Chemicals and Materials

The unique electronic and physical properties imparted by heavy halogens like bromine and iodine, combined with the strong C-F bond, make this compound a candidate for the development of advanced materials. Such polyhalogenated compounds are investigated for applications in fields like materials science, where they can be used as precursors for:

Flame Retardants: The high bromine and iodine content could impart flame-retardant properties to polymers.

Organic Electronics: Halogen atoms can influence the electronic energy levels and crystal packing of organic semiconductors, making such precursors interesting for the synthesis of materials used in organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs).

Liquid Crystals: The rigid, substituted benzene core is a common feature in liquid crystal molecules.

Gateway to Diverse Polyfunctionalized Aromatic Systems

One of the primary synthetic advantages of this compound is the differential reactivity of its three distinct halogen atoms. This hierarchy of reactivity provides chemists with a powerful tool to selectively functionalize the aromatic ring in a controlled, stepwise manner.

Typically, the iodine atom is the most reactive site for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Stille couplings), followed by the bromine atom. The fluorine atom is generally unreactive under these conditions. This allows for a synthetic strategy where:

The iodine atom is first replaced via a cross-coupling reaction.

The bromine atom is then targeted for a second, different coupling reaction under slightly more forcing conditions.

The benzyl bromide moiety can undergo nucleophilic substitution independently of the ring halogens.

This sequential functionalization enables the construction of highly complex and diverse polyfunctionalized aromatic systems from a single, readily available starting material.

Precursor for Generating Organometallic Reagents

The carbon-halogen bonds on the aromatic ring are ideal sites for the formation of organometallic reagents. Specifically, the carbon-iodine and carbon-bromine bonds can be converted into organolithium or Grignard reagents through metal-halogen exchange or direct insertion of magnesium.

The typical order of reactivity for metal-halogen exchange is I > Br > Cl > F. This allows for the selective generation of an organometallic species at a specific position. For example, treatment with one equivalent of an organolithium reagent like n-butyllithium at low temperatures would preferentially replace the iodine atom, generating a new nucleophilic site on the ring. This new organometallic intermediate can then be reacted with a wide variety of electrophiles to introduce new functional groups, further expanding the molecular diversity accessible from this versatile precursor.

Advanced Spectroscopic Characterization and Structural Elucidation of 2 Bromo 5 Fluoro 4 Iodobenzyl Bromide and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the structural elucidation of organic compounds, providing detailed information about the chemical environment of individual atoms.

Proton (¹H) and Carbon (¹³C) NMR for Structural Confirmation

Proton (¹H) NMR Spectroscopy: The ¹H NMR spectrum of 2-bromo-5-fluoro-4-iodobenzyl bromide is expected to show two distinct signals in the aromatic region and a single signal in the benzylic region. The two aromatic protons, being in different chemical environments due to the diverse halogen substituents, would likely appear as doublets. Based on data for related compounds like 2-bromo-5-fluorotoluene (B1266450) and 2-bromo-4-fluorotoluene, the chemical shifts for these aromatic protons can be predicted to be in the range of 7.0-8.0 ppm. The benzylic protons (-CH₂Br) would give rise to a singlet, anticipated to be in the downfield region of 4.4-4.7 ppm, due to the deshielding effect of the adjacent bromine atom and the aromatic ring.

Carbon (¹³C) NMR Spectroscopy: The ¹³C NMR spectrum would provide further structural confirmation. It is predicted to display seven unique signals, corresponding to the six carbons of the benzene (B151609) ring and the one benzylic carbon. The carbon atoms attached to the halogens will exhibit characteristic chemical shifts influenced by the electronegativity and size of the substituent. The benzylic carbon is expected to have a chemical shift in the range of 30-35 ppm. The aromatic carbons would appear between 110 and 140 ppm, with the carbons directly bonded to the electronegative halogens showing distinct downfield or upfield shifts based on the specific substituent effect.

Predicted ¹H and ¹³C NMR Data for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
-CH₂Br 4.5 32
C-1 - 138
C-2 - 120
C-3 7.8 (d) 135
C-4 - 95
C-5 - 160 (d, JC-F)
C-6 7.2 (d) 115 (d, JC-F)

Note: These are predicted values based on analogous compounds and established substituent effects. Actual experimental values may vary.

Advanced Two-Dimensional NMR Techniques (gCOSY, gHSQC, gHMBC) for Full Spectral Assignment

To unambiguously assign all proton and carbon signals, a suite of two-dimensional NMR experiments would be essential.

gCOSY (gradient Correlation Spectroscopy): This experiment would reveal the coupling between the two aromatic protons, confirming their adjacent relationship on the benzene ring.

gHSQC (gradient Heteronuclear Single Quantum Coherence): This technique would correlate each proton signal with its directly attached carbon atom. This would definitively link the predicted aromatic proton signals to their corresponding carbon signals and the benzylic proton signal to the benzylic carbon.

gHMBC (gradient Heteronuclear Multiple Bond Correlation): This powerful experiment shows correlations between protons and carbons over two to three bonds. It would be instrumental in confirming the substitution pattern on the aromatic ring by showing correlations from the benzylic protons to the C-1, C-2, and C-6 carbons, and from the aromatic protons to their neighboring carbons.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Weight and Fragmentation Analysis

Mass Spectrometry (MS): The mass spectrum of this compound would be characterized by a complex isotopic pattern in the molecular ion region due to the presence of two bromine isotopes (⁷⁹Br and ⁸¹Br) with nearly equal natural abundance. This would result in two peaks for the molecular ion (M⁺ and M+2) of similar intensity. The primary fragmentation pathway would likely involve the loss of the benzylic bromine atom to form a stable benzyl (B1604629) cation.

High-Resolution Mass Spectrometry (HRMS): HRMS would be crucial for determining the exact molecular formula of the compound. By providing a highly accurate mass measurement of the molecular ion, it would confirm the elemental composition of C₇H₅Br₂FI.

Predicted Mass Spectrometry Data for this compound

Ion Predicted m/z Notes
[M]⁺ 393.8, 395.8 Molecular ion with characteristic bromine isotopic pattern
[M-Br]⁺ 314.9, 316.9 Loss of the benzylic bromine atom
[C₇H₅FI]⁺ 234.9 Further fragmentation

Note: m/z values are based on the most abundant isotopes.

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

The FTIR spectrum of this compound would display characteristic absorption bands corresponding to its functional groups. The presence of the aromatic ring would be indicated by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. The C-H bonds of the benzylic group would show stretching vibrations in the 2850-3000 cm⁻¹ range. The key C-Br stretching vibration of the benzyl bromide is expected in the fingerprint region, typically around 600-700 cm⁻¹. The C-F and C-I bonds would also have characteristic absorptions in the fingerprint region.

Predicted FTIR Absorption Bands for this compound

Functional Group Predicted Wavenumber (cm⁻¹)
Aromatic C-H stretch 3050-3150
Aliphatic C-H stretch 2850-3000
Aromatic C=C stretch 1450-1600
C-F stretch 1000-1250
C-Br stretch 600-700
C-I stretch 500-600

X-ray Crystallography of Analogous Structures and Derived Compounds

While no crystal structure for this compound itself is publicly available, analysis of analogous structures can provide valuable insights into its potential solid-state conformation and intermolecular interactions. For instance, the crystal structure of a related bromo-phenoxy-benzyl derivative reveals information about the packing of halogenated aromatic rings in the solid state. It can be anticipated that the crystal packing of this compound would be significantly influenced by halogen bonding interactions (Br···I, Br···F, I···F) and π-π stacking of the aromatic rings. Obtaining a single crystal of sufficient quality for X-ray diffraction would be the definitive method to determine its precise three-dimensional structure.

Determination of Molecular Conformation and Stereochemistry

The three-dimensional arrangement of atoms in this compound and its derivatives is determined by a combination of spectroscopic analysis and computational modeling. Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for elucidating the conformation of these molecules in solution. nih.govazolifesciences.com Techniques such as 1H-NMR and 13C-NMR, along with two-dimensional NMR experiments, provide data on the connectivity and spatial relationships of atoms. osti.gov The magnitude of coupling constants, particularly three-bond proton-proton couplings (H-C-C-H), is highly dependent on the dihedral angle between the bonds, allowing for detailed conformational analysis. libretexts.org For more complex structures or where conformational exchange occurs, low-temperature NMR can be employed to slow down the rotation around single bonds, sometimes allowing for the detection of individual conformers. auremn.org.br

For instance, in studies of related halogenated aromatic compounds, specific conformers have been identified as being more stable. In 2-bromo-5-fluorobenzaldehyde, a related structure, the conformer where the benzaldehyde (B42025) oxygen atom is trans to the 2-bromo substituent is the lower energy and experimentally observed form. nih.govresearchgate.net This preference is dictated by the electronic and steric interactions between the substituents on the benzene ring. Similarly, for derivatives like 2-(2-bromo-5-fluorophenyl)-8-ethoxy-3-nitro-2H-thiochromene, X-ray diffraction studies have shown that the 2-bromo-5-fluorophenyl ring is oriented nearly perpendicular to the plane of the thiochromene ring system. nih.gov

Stereochemistry, the study of the 3D orientation of bonds, is crucial for compounds that possess chiral centers. libretexts.org While this compound itself is not chiral, reactions can introduce chiral centers into its derivatives. The absolute configuration of these chiral centers is then determined using methods like X-ray crystallography or by using chiral shift reagents in NMR spectroscopy.

Technique Information Obtained Application to Halogenated Benzyl Bromides
1D & 2D NMR Atomic connectivity, spatial proximity (NOESY), dihedral angles (coupling constants). osti.govlibretexts.orgDetermines the preferred orientation of the bromomethyl group relative to the ring and the planarity of the substituted benzene ring.
Low-Temperature NMR "Freezing out" of conformers in equilibrium. auremn.org.brAllows for the characterization of individual rotational isomers (rotamers) that may be present at room temperature.
X-ray Crystallography Precise 3D atomic coordinates in the solid state. nih.govProvides definitive information on bond lengths, bond angles, and torsional angles, confirming the dominant conformation in the crystal.
Quantum Mechanics Calculated energies and geometries of different conformers. nih.govauremn.org.brComplements experimental data by predicting the relative stability of various conformations and the energy barriers between them.

Analysis of Crystal Packing and Supramolecular Interactions

The arrangement of molecules in the solid state is governed by a variety of noncovalent interactions, which collectively determine the crystal packing and supramolecular architecture. For halogenated compounds like this compound, halogen bonding is a particularly significant directional interaction. nih.govacs.org

Halogen Bonding (XB): This interaction occurs between an electrophilic region on a halogen atom (the "σ-hole") and a nucleophilic site on an adjacent molecule. acs.org In the case of this compound, the iodine and bromine atoms can act as halogen bond donors, interacting with electron-rich atoms like oxygen, nitrogen, or even other halogens (e.g., Br···F, I···F) on neighboring molecules. nih.govresearchgate.net The strength of these bonds generally increases with the polarizability of the halogen donor, following the trend I > Br > Cl > F. acs.org These interactions are highly directional and play a crucial role in crystal engineering. nih.gov

Other Supramolecular Interactions:

Weak Hydrogen Bonds: Carbon-bound hydrogen atoms, particularly those on the aromatic ring, can act as donors for weak C-H···X (where X is F, O, or Br) hydrogen bonds. nih.gov

π–π Stacking: The aromatic rings of adjacent molecules can stack on top of each other. In halogenated benzenes, offset or parallel-displaced stacking is common, minimizing electrostatic repulsion and maximizing van der Waals forces. nih.govresearchgate.net

S⋯S and S⋯π Interactions: While not directly applicable to this compound itself, its derivatives containing sulfur atoms (e.g., thioethers or heterocycles) can exhibit these types of interactions, further influencing their solid-state structures. uzh.ch

Studies on bromo-substituted sugar molecules have shown that the introduction of a bromine atom can fundamentally alter the crystal packing, imposing a layered supramolecular structure stabilized by a network of hydrogen bonds involving the bromine atom. rsc.org

Interaction Type Description Example from Related Compounds
Halogen Bonding Directional interaction between an electrophilic halogen and a nucleophile. nih.govBr···F interactions with distances shorter than the sum of van der Waals radii in 2-bromo-5-fluorobenzaldehyde. nih.govresearchgate.net
π–π Stacking Attractive interaction between aromatic rings.Offset face-to-face π-stacking observed in 2-bromo-5-fluorobenzaldehyde. nih.govresearchgate.net
Weak Hydrogen Bonds C-H···X interactions.C-H···O and C-H···F interactions linking molecules in thiochromene derivatives. nih.gov
Halogen···Halogen Contacts between halogen atoms.Br···Br contacts contributing to the Hirshfeld surface in a brominated thiophene (B33073) derivative. uzh.ch

Structural Information from Metal-Catalyst Complexes

This compound and its analogues are valuable substrates in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), which proceed via organometallic intermediates. wikipedia.org The structure of these transient metal-catalyst complexes provides critical information about the reaction mechanism.

The initial step in many catalytic cycles is the oxidative addition of the aryl halide to a low-valent metal center, such as Pd(0) or Ni(0). This involves the cleavage of the carbon-halogen bond and the formation of two new bonds to the metal, resulting in a higher oxidation state complex (e.g., Ar-Pd(II)-X). The reactivity of the C-X bond typically follows the order C-I > C-Br > C-Cl, meaning the C-I bond in this compound would be the most likely to react first.

Structural insights into these complexes can be gained from:

X-ray Crystallography: Stable analogues of catalytic intermediates can sometimes be isolated and crystallized, providing precise structural data. For example, a rhodium(I) complex, XBphos-Rh, has been synthesized where pyridyl- and iodotetrafluoroaryl-substituted phosphine (B1218219) ligands are assembled around the metal center through halogen bonding. rsc.org This demonstrates how the metal can act as a template to organize ligands via non-covalent interactions.

NMR Spectroscopy: Can be used to characterize the structure of diamagnetic metal complexes in solution. Changes in chemical shifts upon complexation provide clues about the coordination environment.

Computational Chemistry: DFT calculations are used to model the geometry and energetics of transient intermediates and transition states that are difficult to observe experimentally. acs.org

In some cases, the interaction with the metal can be more complex. For instance, in photoactivated palladium-catalyzed reactions, it has been shown that Ar-Pd bonds can undergo homolysis under LED irradiation, leading to radical intermediates. acs.org Similarly, the in-situ Grignard metalation method can be used to generate organocalcium reagents (heavy Grignard reagents) from aryl halides, which exist as complex aggregated structures in solution. nih.gov

Spectroscopic Methods for In-situ Reaction Monitoring

Understanding the kinetics and mechanism of reactions involving this compound requires monitoring the concentrations of reactants, intermediates, and products over time. In-situ (in the reaction vessel) spectroscopic methods are ideal for this, as they provide real-time data without the need for quenching or sampling, which can alter the reaction. spectroscopyonline.com

Key in-situ monitoring techniques include:

NMR Spectroscopy: For reactions run in NMR tubes, repeat scans can track the disappearance of starting material signals and the appearance of product signals, allowing for kinetic analysis. This is particularly useful for slower reactions. wikipedia.org

Infrared (IR) and Raman Spectroscopy: These vibrational spectroscopies are powerful for in-situ monitoring. nih.gov Attenuated Total Reflectance (ATR) probes can be inserted directly into a reaction vessel. Specific vibrational bands corresponding to the C-Br, C-I, or other functional groups can be monitored. For example, the progress of a substitution reaction at the benzyl bromide position could be followed by observing the disappearance of the C-Br stretching frequency and the appearance of a new band for the incoming functional group.

UV-Visible (UV-Vis) Spectroscopy: This technique is useful for monitoring reactions that involve a change in conjugation or the formation of colored species, such as many organometallic complexes and photocatalytic dyes. wikipedia.orgmpg.de

X-ray Absorption Spectroscopy (XAS): For reactions involving metal catalysts, synchrotron-based techniques like XAS can provide information on the oxidation state and local coordination environment of the metal atom as the reaction progresses. nih.gov

These methods are crucial for optimizing reaction conditions, identifying transient intermediates, and elucidating complex reaction mechanisms, such as those found in modern photocatalysis and cross-coupling chemistry. acs.orgmpg.de

Computational and Theoretical Investigations

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are a cornerstone for investigating the electronic structure and molecular properties of complex organic molecules like 2-bromo-5-fluoro-4-iodobenzyl bromide. nih.govnih.gov These calculations can provide deep insights into the molecule's geometry, charge distribution, and orbital energies.

Molecular Geometry and Electronic Properties: DFT calculations can be used to determine the optimized molecular geometry, including bond lengths, bond angles, and dihedral angles. For this compound, these calculations would reveal the precise spatial arrangement of the bromine, fluorine, and iodine atoms on the benzene (B151609) ring and the orientation of the bromomethyl group.

A key output of these calculations is the molecular electrostatic potential (MEP) map. The MEP illustrates the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. In polyhalogenated systems, the varying electronegativities and sizes of the halogen atoms create a complex electrostatic landscape. arxiv.org For instance, the highly electronegative fluorine atom would be expected to create a region of negative potential, while the larger, more polarizable bromine and iodine atoms might exhibit anisotropic charge distributions, including the phenomenon of a "sigma-hole" where a region of positive potential exists along the C-X bond axis. arxiv.org

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding a molecule's reactivity. The energy of the HOMO is related to its ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity. rsc.orgresearchgate.net For this compound, the distribution of the HOMO and LUMO across the molecule would indicate the most likely sites for electrophilic and nucleophilic attack. It is expected that the HOMO would have significant contributions from the phenyl ring and the more polarizable iodine and bromine atoms, while the LUMO would likely be localized on the antibonding orbital of the C-Br bond of the benzyl (B1604629) bromide moiety, indicating its susceptibility to nucleophilic attack.

A hypothetical table of calculated electronic properties for this compound, based on typical DFT calculations, is presented below.

PropertyHypothetical Calculated ValueSignificance
HOMO Energy-6.5 eVIndicates electron-donating capability
LUMO Energy-1.2 eVIndicates electron-accepting capability
HOMO-LUMO Gap5.3 eVRelates to chemical reactivity and stability
Dipole Moment2.5 DIndicates overall polarity of the molecule

Reaction Pathway Modeling and Transition State Analysis

The benzyl bromide functional group is a well-known electrophilic site, readily undergoing nucleophilic substitution reactions. nih.gov Computational modeling can be employed to elucidate the mechanisms of these reactions, particularly distinguishing between S_N1 and S_N2 pathways. researchgate.netquora.com

S_N1 vs. S_N2 Mechanisms: Benzyl halides can react via both S_N1 and S_N2 mechanisms, and the preferred pathway is influenced by the solvent, nucleophile, and the electronic nature of the substituents on the aromatic ring. quora.compearson.com In an S_N1 reaction, the rate-determining step is the formation of a benzyl carbocation. The stability of this carbocation is a key factor. pearson.com For this compound, the halogen substituents would influence the stability of the carbocation through inductive and resonance effects. In an S_N2 reaction, a nucleophile attacks the electrophilic carbon in a concerted step, passing through a trigonal bipyramidal transition state. quora.com

Computational modeling can map the potential energy surface for both pathways, calculating the activation energies for the transition states. researchgate.net This allows for a prediction of the most likely reaction mechanism under different conditions. The presence of multiple halogen atoms with competing electronic effects makes such a computational study particularly valuable for predicting the reactivity of this compound.

A hypothetical table comparing the calculated activation energies for S_N1 and S_N2 reactions is shown below.

Reaction PathwayHypothetical Activation Energy (kcal/mol)Implication
S_N125Higher barrier, less likely in non-polar solvents
S_N2 (with a strong nucleophile)18Lower barrier, favored pathway

Prediction of Reactivity and Selectivity through Computational Methods

Computational methods are increasingly used to predict the reactivity and regioselectivity of organic reactions. rsc.orgchemrxiv.org For a molecule like this compound, which has multiple potential reaction sites, these predictions are particularly important for synthetic planning.

Reactivity Indices: DFT-based reactivity descriptors, such as Fukui functions and local softness, can be calculated to predict the most reactive sites in a molecule. These indices quantify the change in electron density at a particular atomic site upon the addition or removal of an electron, thereby identifying the most susceptible sites for nucleophilic and electrophilic attack. For this compound, these calculations could predict the relative reactivity of the benzylic bromide versus the aryl halides in different types of reactions, such as nucleophilic substitution versus cross-coupling reactions.

Regioselectivity in Cross-Coupling Reactions: The presence of both bromo and iodo substituents on the aromatic ring raises questions of regioselectivity in palladium-catalyzed cross-coupling reactions. nih.gov Generally, the C-I bond is more reactive than the C-Br bond in such reactions. Computational modeling can be used to calculate the activation barriers for oxidative addition of a palladium catalyst to the C-I and C-Br bonds. The lower activation barrier would indicate the preferred site of reaction, thus predicting the major product. chemrxiv.orgchemrxiv.org

Molecular Docking Studies (in the context of designing synthetic targets or intermediates)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govmdpi.com In the context of this compound, which can serve as a reactive intermediate, molecular docking could be employed to design target molecules with specific biological activities, such as enzyme inhibition. smolecule.com

Designing Enzyme Inhibitors: The benzyl bromide moiety is a reactive electrophile that can form covalent bonds with nucleophilic residues (e.g., cysteine, histidine, serine) in the active site of an enzyme, leading to irreversible inhibition. If a particular enzyme is a therapeutic target, this compound could be used as a scaffold to design more complex inhibitors.

Molecular docking studies would involve placing the target molecule, or a derivative of this compound, into the active site of a target enzyme with a known three-dimensional structure. mdpi.comacgpubs.orgnih.gov The docking algorithm would then calculate the binding affinity and predict the binding mode. This information can be used to optimize the structure of the inhibitor to improve its potency and selectivity. The polyhalogenated phenyl ring would contribute to binding through various interactions, including hydrophobic and halogen bonding interactions.

A hypothetical table summarizing the results of a molecular docking study is presented below.

Target EnzymeDocking Score (kcal/mol)Key Interacting ResiduesPredicted Mode of Inhibition
Hypothetical Kinase-8.5Cys288, Phe350, Leu210Covalent, Irreversible
Hypothetical Protease-7.2His41, Met165Covalent, Irreversible

These computational investigations, while theoretical in nature for this specific compound due to a lack of published data, provide a powerful framework for understanding and predicting the chemical behavior of this compound. Such studies are invaluable for guiding synthetic efforts and for the rational design of new functional molecules.

Synthesis and Reactivity of Analogues and Derivatives of 2 Bromo 5 Fluoro 4 Iodobenzyl Bromide

Systematic Studies of Mono-, Di-, and Tri-halogenated Benzyl (B1604629) Bromide Analogues

The synthesis of halogenated benzyl bromides typically begins with the corresponding halogenated toluene (B28343). The benzylic bromination can be achieved through radical substitution using reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide or AIBN, often under photolytic conditions. For mono-halogenated benzyl bromides, the starting material is a mono-halogenated toluene. For instance, 2-bromobenzyl bromide can be synthesized from 2-bromotoluene. chemicalbook.com Similarly, di- and tri-halogenated analogues are prepared from appropriately substituted toluenes. The synthesis of 2-bromo-5-fluorobenzotrifluoride (B1268043), a related compound, involves a multi-step process starting from m-fluorobenzotrifluoride, including nitration, reduction, and a Sandmeyer-type reaction to introduce the bromine. google.com A similar strategic approach would be anticipated for the synthesis of 2-bromo-5-fluoro-4-iodotoluene (B2546357), the precursor to 2-bromo-5-fluoro-4-iodobenzyl bromide.

The reactivity of these benzyl bromide analogues is largely dictated by the nature and position of the halogen substituents on the aromatic ring. The benzyl bromide moiety itself is a potent electrophile, readily undergoing nucleophilic substitution reactions. The halogens on the ring modulate this reactivity through their electronic and steric effects. Electron-withdrawing groups, such as fluorine, can influence the electrophilicity of the benzylic carbon.

Systematic studies comparing mono-, di-, and tri-halogenated systems reveal trends in reactivity. For example, in palladium-catalyzed cross-coupling reactions, the electronic nature of the substituents on the benzyl halide can significantly impact the reaction's success and yield. nih.gov The presence of multiple halogens, as in this compound, offers differential reactivity, where one halogen might be more susceptible to certain reactions than another, allowing for selective functionalization.

Table 1: Examples of Halogenated Benzyl Bromide Analogues and their Precursors

Compound Name Precursor Typical Bromination Reagent
2-Bromobenzyl bromide 2-Bromotoluene N-Bromosuccinimide (NBS)
4-Fluorobenzyl bromide 4-Fluorotoluene N-Bromosuccinimide (NBS)
2,4-Dichlorobenzyl bromide 2,4-Dichlorotoluene N-Bromosuccinimide (NBS)
2-Bromo-5-fluorobenzyl bromide 2-Bromo-5-fluorotoluene (B1266450) N-Bromosuccinimide (NBS)

Introduction of Diverse Functional Groups via Substitution or Cross-Coupling

The halogenated benzyl bromide scaffold is a versatile platform for introducing a wide array of functional groups. The benzylic bromide is highly reactive towards nucleophiles, allowing for straightforward substitution reactions to introduce ethers, esters, amines, and other functionalities.

More sophisticated transformations can be achieved through transition metal-catalyzed cross-coupling reactions. The different carbon-halogen bonds (C-Br, C-I) on the aromatic ring of a compound like this compound exhibit differential reactivity, which can be exploited for selective functionalization. Generally, the C-I bond is more reactive than the C-Br bond in palladium-catalyzed reactions such as Suzuki, Stille, and Sonogashira couplings. This allows for the stepwise introduction of different groups. For instance, a Suzuki coupling could be performed selectively at the iodo-position, followed by a second coupling reaction at the bromo-position under more forcing conditions.

Palladium-catalyzed cross-coupling reactions of benzyl halides with various partners, such as potassium aryltrifluoroborates nih.gov and diazoesters nih.govpolyu.edu.hk, have been well-documented. These methods provide access to highly functionalized diarylmethane structures and α,β-diarylacrylates, respectively. The functional group tolerance of these reactions is often high, allowing for their application to complex molecules. One-pot desulfinative cross-coupling of benzyl halides with (hetero)aryl halides has also been reported as a reductant-free method to form di(hetero)arylmethanes. researchgate.net

Table 2: Common Cross-Coupling Reactions for Functionalizing Halogenated Benzyl Halides

Reaction Coupling Partner Catalyst System (Typical) Introduced Functional Group
Suzuki Coupling Arylboronic acid/ester Pd catalyst (e.g., Pd(PPh₃)₄) Aryl group
Stille Coupling Organostannane Pd catalyst (e.g., PdCl₂(PPh₃)₂) Aryl, vinyl, or alkyl group
Sonogashira Coupling Terminal alkyne Pd/Cu catalyst Alkyne group
Buchwald-Hartwig Amination Amine Pd catalyst with specific ligands Amino group
Heck Coupling Alkene Pd catalyst Substituted alkene

Structure-Reactivity Relationship (SAR) Studies in Related Halogenated Benzyl Systems

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule influences its reactivity and biological activity. nih.gov For halogenated benzyl systems, the nature, number, and position of the halogen atoms are key determinants of their properties.

The electronic effects of halogens are a primary factor. Fluorine is the most electronegative halogen and exerts a strong inductive electron-withdrawing effect. Bromine and iodine are less electronegative but are more polarizable. These electronic effects influence the reactivity of the benzyl bromide moiety. For instance, electron-withdrawing groups can increase the electrophilicity of the benzylic carbon, making it more susceptible to nucleophilic attack.

Steric effects also play a significant role. Halogens at the ortho position to the benzyl bromide group can sterically hinder the approach of nucleophiles or reagents in cross-coupling reactions. In a molecule like this compound, the ortho-bromine atom would be expected to exert a significant steric influence.

SAR studies on related systems, such as halogenated 1-benzyl-tetrahydroisoquinolines, have shown that the type and position of the halogen on the benzyl ring are important for modulating biological activity, for example, the affinity for dopamine (B1211576) receptors. nih.gov In a study of di- and tri-halogen substituted phenols, the nature and position of the substituents were also found to be critical for their biological effects. nih.gov These findings underscore the importance of precise halogen substitution patterns in designing molecules with specific properties. For this compound, the interplay of the inductive effect of fluorine, the polarizability and steric bulk of iodine, and the combined effects of bromine would create a unique electronic and steric profile, leading to specific reactivity and potential biological activity.

Development of Pyridine-based and other Heterocyclic Analogues

The principles of synthesis and functionalization applied to halogenated benzyl bromides can be extended to their heterocyclic analogues, particularly pyridine-based systems. These analogues are of significant interest in medicinal chemistry due to the prevalence of the pyridine (B92270) scaffold in pharmaceuticals.

The synthesis of pyridine-based analogues of this compound would likely start from a corresponding halogenated methylpyridine. For example, 2-bromo-5-fluoro-4-iodopyridine (B1524882) could serve as a precursor. This intermediate, in turn, can be synthesized through various methods, including halogen dance reactions on polysubstituted pyridines. nih.govresearchgate.net Once the desired halogenated methylpyridine is obtained, benzylic bromination can be carried out, similar to the carbocyclic analogues.

The reactivity of these pyridine-based benzyl bromides is influenced by the nitrogen atom in the ring, which is electron-withdrawing and can activate the molecule towards nucleophilic aromatic substitution (SNAr) under certain conditions. The differential reactivity of the C-I and C-Br bonds can again be exploited for selective cross-coupling reactions. For instance, Suzuki coupling has been used to synthesize 5-fluoro-2-phenylpyridine (B1391113) from 2-bromo-5-fluoropyridine. The development of halogen-rich intermediates like 5-bromo-2-chloro-4-fluoro-3-iodopyridine provides a versatile platform for the synthesis of a wide range of pentasubstituted pyridines. nih.govresearchgate.net

Future Research Directions and Emerging Paradigms

Development of Green Chemistry Approaches for Synthesis

The principles of green chemistry are increasingly integral to modern synthetic planning, aiming to reduce environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency. The synthesis of 2-Bromo-5-fluoro-4-iodobenzyl bromide and related compounds can benefit significantly from these approaches.

Traditional methods for benzylic bromination often rely on harsh reagents and hazardous solvents like carbon tetrachloride. Future research will likely focus on adopting greener alternatives. One promising avenue is the use of N-bromosuccinimide (NBS) in less hazardous solvents like acetonitrile (B52724). organic-chemistry.org Photocatalytic methods, using simple light sources such as a household compact fluorescent lamp (CFL), can activate these reactions under mild conditions, eliminating the need for conventional radical initiators. organic-chemistry.org

Another key area of development is biocatalysis. The use of enzymes, such as halogenases, offers an environmentally benign route to selective halogenation of aromatic compounds. bohrium.com Research into engineering halogenases that can accept sterically hindered and electronically complex substrates like 2-bromo-5-fluoro-4-iodotoluene (B2546357) (the precursor to the target compound) could provide a highly selective and sustainable synthetic pathway. bohrium.com Furthermore, employing heterogeneous catalysts, which can be easily separated from the reaction mixture by simple filtration, simplifies purification and allows for catalyst recycling, aligning with green chemistry principles. organic-chemistry.org

Green Chemistry ApproachTraditional MethodAdvantages of Green Approach
Brominating Agent Molecular Bromine (Br₂)N-Bromosuccinimide (NBS) is solid, easier to handle, and generates less hazardous byproducts. prepchem.com
Solvent Carbon Tetrachloride (CCl₄)Acetonitrile or other less toxic solvents reduce environmental impact and health risks. organic-chemistry.org
Initiation AIBN (Azobisisobutyronitrile)Visible light photocatalysis avoids toxic initiators and often proceeds under milder conditions. organic-chemistry.org
Catalysis Homogeneous catalystsHeterogeneous or biocatalysts (e.g., halogenases) allow for easier product separation, catalyst recycling, and improved selectivity. organic-chemistry.orgbohrium.com

Exploration of Novel Catalytic Systems for Enhanced Selectivity and Efficiency

Achieving high selectivity and efficiency in the synthesis and subsequent reactions of a molecule with multiple potential reaction sites, such as this compound, requires advanced catalytic systems.

Future research will likely move beyond simple radical initiators for its synthesis and explore sophisticated catalytic methods. For instance, metal catalysis offers significant potential. Palladium-based catalysts, particularly those employing N-heterocyclic carbene (NHC) ligands, have shown great promise in related transformations, offering enhanced stability and activity. researchgate.net Similarly, iridium-catalyzed C-H borylation represents a powerful tool for functionalizing aromatic rings, which could be adapted for precursors of the target molecule. ncl.ac.uk For subsequent transformations, copper-catalyzed reactions can offer unique reactivity for specific halogen substitutions. acs.org

Innovations in reaction media can also enhance catalytic efficiency. Systems such as mixed micelles, water-in-oil microemulsions, or the use of supercritical carbon dioxide as a solvent are being explored to overcome mass transfer limitations in biphasic systems and improve reaction rates and yields in a more environmentally friendly manner. nih.gov The development of photocatalysis, using light to drive reactions, is another rapidly emerging field that offers new pathways for activating and transforming halogenated compounds with high selectivity. researchgate.net

Catalytic SystemDescriptionPotential Application for this compound
Photocatalysis Uses visible light to initiate redox reactions. researchgate.netGreen synthesis via benzylic bromination; subsequent functionalization reactions. organic-chemistry.org
Palladium-NHC Catalysis Employs stable N-heterocyclic carbene ligands to enhance Pd catalyst performance. researchgate.netSelective cross-coupling reactions at the bromo or iodo positions.
Iridium Catalysis Enables direct C-H bond borylation of aromatic rings. ncl.ac.ukFunctionalization of the aromatic precursor before halogenation steps.
Biocatalysis (Halogenases) Utilizes enzymes for highly specific halogenation reactions. bohrium.comRegioselective synthesis of the precursor, 2-bromo-5-fluoro-4-iodotoluene.
Phase-Transfer Catalysis Facilitates reactions between reactants in different phases (e.g., solid-liquid). google.comCan be used in the synthesis of the benzyl (B1604629) alcohol precursor. google.com

Integration of Continuous Flow Chemistry for Scalable and Sustainable Production

Continuous flow chemistry is a paradigm shift from traditional batch processing, offering significant advantages in safety, control, scalability, and sustainability. mt.comyoutube.com In a flow system, reagents are pumped through a network of tubes and reactors, allowing for precise control over reaction parameters like temperature, pressure, and residence time. nih.gov

The synthesis of this compound is an ideal candidate for this technology. Benzylic bromination can be highly exothermic, and the use of potentially hazardous reagents poses safety risks at a large scale in batch reactors. Flow chemistry mitigates these risks by using only small volumes of reactants at any given time. youtube.com The superior heat transfer of microreactors allows for highly exothermic reactions to be controlled safely. mt.com

A continuous-flow protocol for benzylic bromination has already been demonstrated, using a simple setup with a transparent tube reactor and a CFL lamp for photo-initiation. organic-chemistry.org This approach not only improves safety but also enhances efficiency and can be easily scaled up by extending the operation time or by running multiple reactors in parallel. Furthermore, flow chemistry enables the seamless integration of multiple reaction steps without the need to isolate and purify intermediates, significantly shortening production times and reducing waste. mdpi.com This is particularly advantageous for multi-step syntheses, such as the path to complex active pharmaceutical ingredients (APIs) where the target compound might be an intermediate. tue.nl

FeatureBatch ProcessingContinuous Flow Chemistry
Safety Higher risk due to large volumes of reagents and potential for thermal runaway.Inherently safer, with small reaction volumes and superior heat exchange. mt.comyoutube.com
Control Difficult to precisely control temperature and mixing, leading to side products.Precise control over temperature, pressure, and residence time, improving selectivity and yield. nih.gov
Scalability Scaling up is complex and often requires re-optimization of the process.Straightforward scalability by extending run time or "numbering-up" reactors.
Integration Multi-step syntheses require isolation and purification of intermediates.Easy integration of synthesis, purification, and in-line analytics into a single continuous process. mdpi.com

Discovery of New Reaction Manifolds and Synthetic Transformations

The true value of a building block like this compound lies in its versatility for constructing more complex molecules. A major future research direction will be the exploration of new reaction manifolds that leverage its unique polyhalogenated structure.

The compound features three different halogen atoms (F, Br, I) on the aromatic ring and a reactive benzyl bromide group. These sites exhibit differential reactivity, which can be exploited for programmed, site-selective functionalization. The carbon-iodine bond is typically the most reactive in palladium-catalyzed cross-coupling reactions (like Suzuki, Sonogashira, and Heck reactions), followed by the carbon-bromine bond. The carbon-fluorine bond is generally the most robust, often remaining intact under conditions that transform the other two halogens. This reactivity hierarchy allows for a stepwise and controlled introduction of different substituents onto the aromatic core.

Beyond established cross-coupling, emerging synthetic methods open up new possibilities. Visible-light photoredox catalysis can enable novel transformations that are difficult to achieve with traditional methods. researchgate.net For example, the benzyl bromide moiety can be used in radical-based reactions or serve as a precursor for generating other functional groups. Furthermore, the strategic placement of the halogens could be used to direct intramolecular cyclization reactions to form complex heterocyclic scaffolds, such as benzofurans or other fused ring systems, which are common motifs in medicinal chemistry. researchgate.net

Reactive SitePotential TransformationReaction Type
4-Iodo Arylation, Alkynylation, VinylationPalladium-catalyzed cross-coupling (e.g., Suzuki, Sonogashira, Heck). ncl.ac.ukacs.org
2-Bromo Arylation, Amination, EtherificationPalladium or Copper-catalyzed cross-coupling (e.g., Suzuki, Buchwald-Hartwig). sigmaaldrich.com
Benzyl bromide Nucleophilic Substitution, Grignard FormationS_N2 reactions, organometallic reagent formation.
5-Fluoro Generally unreactive, directs reactivityCan participate in nucleophilic aromatic substitution (S_NAr) under harsh conditions or with specific catalyst systems.
Aromatic Ring C-H FunctionalizationDirected metalation or advanced catalytic C-H activation on a derivative. bohrium.com

Q & A

Q. What are the key synthetic strategies for preparing 2-bromo-5-fluoro-4-iodobenzyl bromide?

  • Methodological Answer : The compound can be synthesized via sequential halogenation of benzyl bromide derivatives. For example:
  • Step 1 : Fluorination at the 5-position using electrophilic fluorinating agents (e.g., Selectfluor®) under anhydrous conditions.
  • Step 2 : Bromination at the 2-position via radical-initiated halogenation (e.g., NBS in CCl₄) .
  • Step 3 : Iodination at the 4-position using iodine monochloride (ICl) in acetic acid, leveraging the directing effects of fluorine and bromine substituents .
  • Validation : Monitor reaction progress via TLC (silica gel, hexane/ethyl acetate) and confirm regioselectivity using 19F^{19}\text{F} NMR .

Q. How can researchers purify this compound to >95% purity?

  • Methodological Answer :
  • Step 1 : Remove unreacted starting materials via column chromatography (SiO₂, gradient elution with hexane/dichloromethane) .
  • Step 2 : Recrystallize from ethanol/water mixtures to eliminate residual salts or polar impurities .
  • Step 3 : Verify purity using HPLC (C18 column, acetonitrile/water mobile phase) and GC-MS (retention time comparison with standards) .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :
  • 1H^1\text{H} NMR : Identify benzyl protons (δ 4.5–5.0 ppm) and aromatic splitting patterns (meta-fluorine coupling at ~8.3 ppm) .
  • 13C^{13}\text{C} NMR : Confirm iodine substitution via deshielded C-I coupling (~100–110 ppm) .
  • X-ray Crystallography : Resolve steric effects of bulky halogens using single-crystal diffraction (e.g., orthorhombic space groups) .

Advanced Research Questions

Q. How does the electronic environment of this compound influence its reactivity in cross-coupling reactions?

  • Methodological Answer :
  • Electronic Effects : The electron-withdrawing fluorine and iodine substituents deactivate the aromatic ring, slowing Suzuki-Miyaura couplings. Use Pd(PPh₃)₄ with elevated temperatures (80–100°C) and strong bases (Cs₂CO₃) to enhance reactivity .
  • Steric Effects : The 2-bromo substituent creates steric hindrance. Optimize ligand choice (e.g., XPhos) to improve turnover in Buchwald-Hartwig aminations .

Q. What strategies mitigate decomposition during storage or reaction conditions?

  • Methodological Answer :
  • Storage : Store under argon at –20°C in amber vials to prevent photolytic cleavage of C-I bonds .
  • Inert Atmosphere : Conduct reactions in Schlenk flasks with rigorously dried solvents (e.g., molecular sieves) to avoid hydrolysis .
  • Stability Testing : Use accelerated aging studies (40°C/75% RH) with LC-MS to track degradation products (e.g., hydroiodic acid formation) .

Q. How can researchers resolve contradictions in reported melting points or spectroscopic data?

  • Methodological Answer :
  • Reproducibility : Standardize recrystallization solvents (e.g., ethanol vs. acetone) to minimize polymorphic variations .
  • Advanced Analytics : Use differential scanning calorimetry (DSC) to detect phase transitions and validate melting points .
  • Interlaboratory Validation : Cross-reference 127I^{127}\text{I} NQR data with crystallographic databases to confirm structural assignments .

Q. What are the challenges in scaling up synthesis while maintaining regioselectivity?

  • Methodological Answer :
  • Process Optimization : Use flow chemistry to control exothermic halogenation steps (e.g., bromine addition) and improve yield reproducibility .
  • Byproduct Analysis : Employ inline IR spectroscopy to monitor intermediate formation and adjust reagent stoichiometry dynamically .

Data Contradiction Analysis

Q. Why do literature reports show conflicting yields for iodination steps?

  • Methodological Answer :
  • Reagent Purity : ICl purity varies between suppliers; redistill before use to eliminate iodine contamination .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) improve iodine solubility but may promote side reactions. Test alternative solvents (e.g., CH₃CN) .
  • Statistical Design : Apply factorial experiments to isolate variables (temperature, stoichiometry) causing yield discrepancies .

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